molecular formula C8H12N4O2 B5875451 TETRAHYDRO-1H-3A,7A-(EPIMINOMETHANOIMINO)BENZIMIDAZOLE-2,9-DIONE

TETRAHYDRO-1H-3A,7A-(EPIMINOMETHANOIMINO)BENZIMIDAZOLE-2,9-DIONE

Cat. No.: B5875451
M. Wt: 196.21 g/mol
InChI Key: CEOGPCKUJVAQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TETRAHYDRO-1H-3A,7A-(EPIMINOMETHANOIMINO)BENZIMIDAZOLE-2,9-DIONE is a complex heterocyclic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a tetrahydrobenzoimidazole core with an epiminomethanoimino bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TETRAHYDRO-1H-3A,7A-(EPIMINOMETHANOIMINO)BENZIMIDAZOLE-2,9-DIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include continuous flow reactions and the use of automated systems to maintain consistent reaction conditions. The purification process typically involves crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

TETRAHYDRO-1H-3A,7A-(EPIMINOMETHANOIMINO)BENZIMIDAZOLE-2,9-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

TETRAHYDRO-1H-3A,7A-(EPIMINOMETHANOIMINO)BENZIMIDAZOLE-2,9-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of TETRAHYDRO-1H-3A,7A-(EPIMINOMETHANOIMINO)BENZIMIDAZOLE-2,9-DIONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TETRAHYDRO-1H-3A,7A-(EPIMINOMETHANOIMINO)BENZIMIDAZOLE-2,9-DIONE is unique due to its specific structural features, including the epiminomethanoimino bridge, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7,9,10,12-tetrazatricyclo[4.3.3.01,6]dodecane-8,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c13-5-9-7-3-1-2-4-8(7,11-5)12-6(14)10-7/h1-4H2,(H2,9,11,13)(H2,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOGPCKUJVAQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC23C(C1)(NC(=O)N2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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